[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines a phenyl group, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the phenylacetylene derivative: This can be achieved by reacting a phenylacetylene with a suitable halogenating agent under controlled conditions.
Introduction of the piperazine ring: The phenylacetylene derivative is then reacted with a piperazine derivative in the presence of a coupling agent to form the desired piperazine-substituted product.
Functional group modifications: The final step involves introducing the hydroxy and nitro groups through selective reactions, such as nitration and hydroxylation, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group
Reduction: Formation of an amine from the nitro group
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its functional groups allow for the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, enabling the investigation of biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of various materials, including polymers and advanced materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl and piperazine rings provide structural stability and facilitate binding to target sites. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.
[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a chloro group instead of a nitro group.
[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-methylphenyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of [4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both hydroxy and nitro groups provides opportunities for selective modifications and the development of derivatives with tailored properties.
Properties
IUPAC Name |
[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-22(2,27)12-11-17-3-5-18(6-4-17)21(26)24-15-13-23(14-16-24)19-7-9-20(10-8-19)25(28)29/h3-10,27H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZQFTSGJJHHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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